2-(2,2,2-Trifluoroethyl)oxane
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Overview
Description
2-(2,2,2-Trifluoroethyl)oxane is an organic compound characterized by the presence of a trifluoroethyl group attached to an oxane ring. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)oxane typically involves the reaction of oxane derivatives with trifluoroethylating agents. One common method includes the use of 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions . This reaction proceeds efficiently, providing the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)oxane undergoes various chemical reactions, including:
Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Aqueous chlorine solutions or oxygen in the presence of vanadium pentoxide catalyst.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium phenoxide or potassium fluoride in the presence of acetic acid.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethyl alcohol.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)oxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)oxane involves its interaction with various molecular targets. The trifluoroethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. For example, it can modulate the activity of enzymes and receptors by altering their binding affinity and specificity . Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethyl)oxane can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A simple alcohol with similar trifluoroethyl group, used in protein folding studies.
Trifluoroacetic acid: An oxidized form of trifluoroethyl compounds, widely used as a reagent in organic synthesis.
2-(2,2,2-Trifluoroethyl)benzoxazoles: Compounds with similar trifluoroethyl group, used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds.
Properties
CAS No. |
401794-89-6 |
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Molecular Formula |
C7H11F3O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)oxane |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-6-3-1-2-4-11-6/h6H,1-5H2 |
InChI Key |
QMGXDKSCHLFBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CC(F)(F)F |
Origin of Product |
United States |
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